Comprehensive Technical Guide: Synthesis and Characterization of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde
Comprehensive Technical Guide: Synthesis and Characterization of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde
Executive Summary & Strategic Utility
5-Iodo-2-methyl-1H-indole-3-carbaldehyde represents a high-value scaffold in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its structural utility is derived from its orthogonal functionalization potential:
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C3-Formyl Group: A reactive electrophile suitable for Knoevenagel condensations, reductive aminations, or Schiff base formation.
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C5-Iodide: A prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the indole core.
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C2-Methyl Group: Provides steric differentiation and blocks the C2 position, forcing electrophilic substitution to C3 and enhancing metabolic stability in certain biological contexts.
This guide details a robust, scalable synthesis route designed for reproducibility in a research setting, moving from precursor assembly to high-purity isolation.
Retrosynthetic Analysis & Pathway Design
To synthesize the target with high regioselectivity, we employ a convergent strategy. The indole core is constructed first, ensuring the halogen is installed prior to the sensitive formylation step.
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Disconnection: The C3-C(O) bond is formed via electrophilic aromatic substitution (EAS).
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Reagents: The Vilsmeier-Haack reaction is the method of choice due to its high selectivity for the electron-rich C3 position of indoles and mild conditions compared to Reimer-Tiemann.
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Precursor: 5-Iodo-2-methylindole . This is accessible via the Fischer Indole Synthesis using 4-iodophenylhydrazine and acetone (or an acetone equivalent).
Reaction Pathway Diagram
Figure 1: Strategic synthesis pathway from commercially available starting materials to the target aldehyde.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (5-Iodo-2-methylindole)
Note: If 5-iodo-2-methylindole is purchased commercially, proceed directly to Phase 2.
Rationale: The Fischer Indole Synthesis is chosen for its reliability. Polyphosphoric acid (PPA) is selected as the catalyst/solvent over ZnCl₂ because it typically results in cleaner reaction profiles and easier workup for halogenated substrates.
Protocol:
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Hydrazone Formation: In a round-bottom flask, dissolve 4-iodophenylhydrazine hydrochloride (10.0 g, 37 mmol) in ethanol (50 mL). Add acetone (2.7 mL, 37 mmol) dropwise. Stir at room temperature for 1 hour. Evaporate solvent to yield the crude hydrazone.
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Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 50 g) in a beaker.
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Heating: Heat the mixture to 100–110°C with mechanical stirring. Critical Control Point: Monitor the internal temperature.[1][2][3] An exotherm often occurs at cyclization; do not exceed 120°C to prevent de-iodination or polymerization.
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Quenching: After 2–3 hours (monitor by TLC), cool to 60°C and pour onto crushed ice (300 g) with vigorous stirring.
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Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes/EtOAc 9:1) to obtain a pale solid.
Phase 2: Vilsmeier-Haack Formylation (Target Synthesis)
Rationale: The Vilsmeier reagent (chloroiminium ion) is generated in situ. The 2-methyl group sterically directs the formylation exclusively to the C3 position, preventing C2 side reactions.
Reagents:
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5-Iodo-2-methylindole (Precursor): 1.0 equiv (e.g., 2.57 g, 10 mmol)
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Phosphorus Oxychloride (POCl₃): 1.2 equiv (1.1 mL, 12 mmol)
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N,N-Dimethylformamide (DMF): 5.0 equiv (excess, acts as solvent/reagent)
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Sodium Hydroxide (2M aq) or Sodium Acetate: For quenching.
Step-by-Step Workflow:
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Vilsmeier Reagent Preparation (0°C):
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Place anhydrous DMF (10 mL) in a flame-dried 3-neck flask under Nitrogen/Argon.
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Cool to 0°C in an ice bath.
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Add POCl₃ dropwise via syringe over 15 minutes. Caution: The reaction is exothermic.[2] Ensure temperature remains <5°C. A white semi-solid (the iminium salt) may precipitate. Stir for 30 mins at 0°C.
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Substrate Addition:
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Dissolve 5-iodo-2-methylindole (2.57 g) in anhydrous DMF (5 mL).
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Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Reaction Phase:
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Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
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Heat the mixture to 80°C for 2–4 hours.
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Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (high Rf) should disappear, replaced by a lower Rf aldehyde spot.
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Hydrolysis & Workup:
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Cool the reaction mixture to RT.
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Pour slowly onto crushed ice (100 g) . The mixture will be acidic.[1]
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Basification (Critical): Slowly add 2M NaOH or saturated Sodium Acetate solution with stirring until pH ≈ 9–10.
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Observation: The product usually precipitates as a yellow/beige solid upon basification.
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Heat the aqueous suspension to 50°C for 15 mins to ensure complete hydrolysis of the iminium intermediate.
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Isolation:
Workup Logic Diagram
Figure 2: Workup and isolation workflow ensuring complete hydrolysis of the iminium intermediate.
Characterization & Validation
The following data confirms the identity of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde .
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Yellow to Beige Solid | Typical for conjugated indole aldehydes |
| Molecular Formula | C₁₀H₈INO | |
| Molecular Weight | 285.08 g/mol | |
| Melting Point | 223 – 224 °C | Lit.[5][6] Ref [1] |
| Rf Value | 0.30 | Solvent: Ethyl Acetate/Petroleum Ether (1:[7]2) |
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
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δ 12.14 (s, 1H): Indole NH . Broad singlet, exchangeable with D₂O. Downfield shift indicates hydrogen bonding with the carbonyl.
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δ 10.02 (s, 1H): Aldehyde CHO . Characteristic sharp singlet, confirming C3 formylation.
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δ 8.38 (s, 1H): H-4 Proton. Appears as a singlet (or narrow doublet) due to meta-coupling. This peak is significantly deshielded by the adjacent carbonyl and iodine, serving as a key diagnostic for the 5-iodo substitution pattern.
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δ 7.45 (d, J = 8.4 Hz, 1H): H-7 Proton.[7]
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δ 7.53 (dd, J = 8.5, 1.4 Hz, 1H): H-6 Proton (Calculated/Inferred).[7] Doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4.
Mass Spectrometry (ESI-HRMS):
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Calc. for [M+H]⁺: 285.9723
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Calc. for [M+Na]⁺: 307.9543
Senior Scientist’s Notes: Troubleshooting & Optimization
The "Stuck" Iminium Intermediate
Issue: After quenching with water, TLC shows a spot that is not the aldehyde. Cause: The Vilsmeier iminium salt is stable in acidic water. It requires basic conditions and mild heat to hydrolyze fully to the aldehyde. Solution: Ensure the quenching solution is brought to pH 9–10 and stirred at 50°C for at least 15 minutes. Do not rush this step.
Regioselectivity Verification
Issue: Formation of N-formyl side products. Insight: The 2-methyl group sterically hinders the N-position slightly, but N-formylation can occur if the temperature is too low during the addition or if the base is added too rapidly. Validation: The N-formyl peak in NMR typically appears around δ 8.5–9.0 and lacks the characteristic aldehyde offset (δ 10.0). The NH peak at δ 12.14 confirms the nitrogen is free.
Handling POCl₃
Safety: POCl₃ reacts violently with water to produce HCl and phosphoric acid. Protocol: Always quench reaction mixtures containing POCl₃ by adding the mixture to the ice, never ice to the mixture. Use a blast shield.
References
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Regioselective C5−H Direct Iodination of Indoles. RSC Advances, 2015. (Provides specific melting point and NMR data for the 5-iodo-2-methyl derivative).
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Vilsmeier-Haack Reaction. Organic Syntheses, Coll. Vol. 4, p. 831 (1963). (Foundational protocol for indole formylation).
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Synthesis of 5-substituted-1H-indole-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry, 2024. (General procedures for substituted indole aldehydes).
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PubChem Compound Summary: 5-Iodo-1H-indole-3-carbaldehyde. (Structural and ID verification).
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. prepchem.com [prepchem.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
